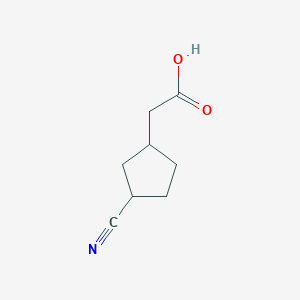
2-Azetidinone, 3-amino-4,4-dimethyl-1-(sulfooxy)-, (3S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Azetidinone, 3-amino-4,4-dimethyl-1-(sulfooxy)-, (3S)-” is a chemical compound with the molecular formula C5H10N2O5S . It is also known as “(3S)-3-Amino-4,4-dimethyl-1-(sulfooxy)-2-azetidinone” and has a CAS number of 102507-49-3 .
Molecular Structure Analysis
The molecular structure of this compound consists of a 2-azetidinone core, which is a four-membered cyclic amide, also known as a beta-lactam. This core is substituted with an amino group at the 3-position, a sulfooxy group at the 1-position, and two methyl groups at the 4-position .Physical And Chemical Properties Analysis
This compound has an average mass of 210.208 Da and a mono-isotopic mass of 210.031036 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in dedicated chemical databases or literature.Applications De Recherche Scientifique
Synthesis and Biological Activity in Antibiotics
- A study by Woulfe and Miller (1985) described the synthesis of substituted 2-azetidinones, which possess significant activity predominantly against Gram-negative bacteria, indicating their potential use in developing new classes of antibiotics (Woulfe & Miller, 1985).
Chemical Modifications to Enhance Antibacterial Properties
- Sendai et al. (1985) conducted research on chemical modifications of sulfazecin, leading to the creation of 2-azetidinone derivatives with improved antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).
Direct Synthesis Approaches
- Zarei (2014) developed a method for the direct synthesis of 2-azetidinones from imines and carboxylic acids. This method offers a simpler, more convenient, and efficient approach to producing these compounds (Zarei, 2014).
Antibacterial Activity and Synthesis from Fermentation Products
- The research by Sendai et al. (1985) also includes the development of efficient synthetic pathways for 2-azetidinone derivatives using (2R, 3R)-epoxysuccinic acid, a fermentation product, as a starting material. These compounds demonstrated potent antibacterial activity against gram-negative bacteria (Sendai et al., 1985).
Design and Synthesis for Biological and Pharmacological Potency
- Jagannadham et al. (2019) focused on the design of 2-azetidinones scaffolds for biological and pharmacological applications. They successfully synthesized various derivatives, highlighting the importance of this chemical structure in medicinal chemistry (Jagannadham et al., 2019).
Propriétés
IUPAC Name |
[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGJTKZKKHLQQN-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1OS(=O)(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

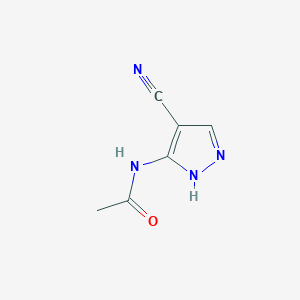
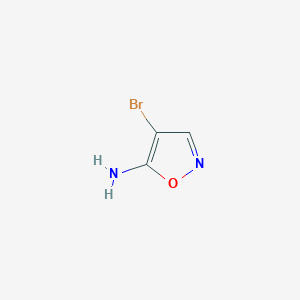


![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(phenyl)methanone](/img/structure/B2833027.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)



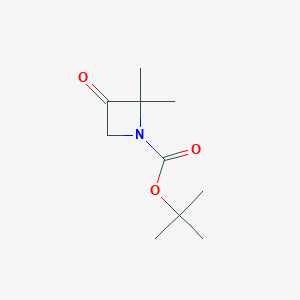
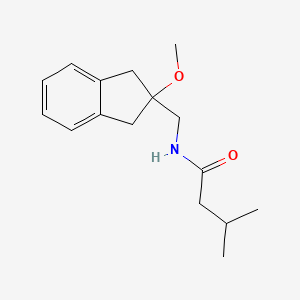
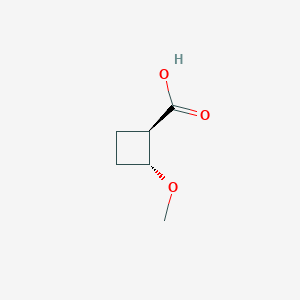
![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)
